molecular formula C16H19ClFN3O B12243241 1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride

1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride

Cat. No.: B12243241
M. Wt: 323.79 g/mol
InChI Key: UVAVVXRNLICZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives It features a fluorobenzoyl group and an imidazolylmethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the imidazolylmethyl group. The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride
  • 1-(2-bromobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride
  • 1-(2-methylbenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride

Uniqueness

1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to targets. The imidazole ring also contributes to the compound’s versatility in various applications.

Properties

Molecular Formula

C16H19ClFN3O

Molecular Weight

323.79 g/mol

IUPAC Name

(2-fluorophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C16H18FN3O.ClH/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19;/h1-4,7,10,12-13H,5-6,8-9,11H2;1H

InChI Key

UVAVVXRNLICZRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3F.Cl

Origin of Product

United States

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